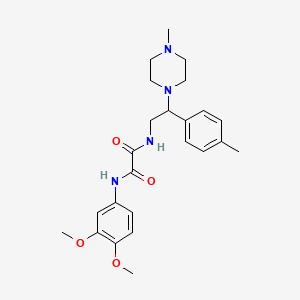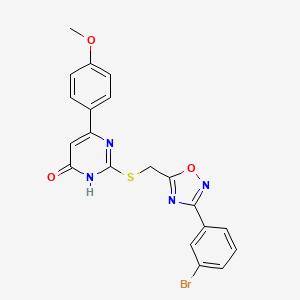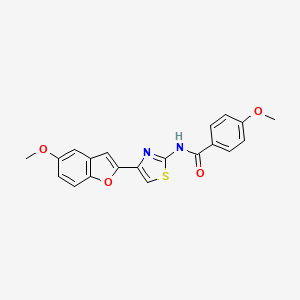![molecular formula C8H17ClN2O3S B2756453 3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride CAS No. 2416235-61-3](/img/structure/B2756453.png)
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride, also known as AMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the amino acid cysteine and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Environmental and Corrosion Inhibition Applications
Sulfamic Acid as an Alternative Electrolyte : Sulfamic acid solutions are utilized for the removal of scales and metal oxides from metals and ceramics, serving as environmentally friendly and less toxic electrolytes for cleaning metallic surfaces. Organic compounds based corrosion inhibitors, natural or synthetic, are widely used with sulfamic acid to prevent corrosive damage, effectively adsorbing on metallic surfaces following the Langmuir adsorption isotherm model. These inhibitors behave as mixed- and interface-type corrosion inhibitors in sulfamic acid-based electrolytes, mainly following physiochemisorption mechanisms (Verma & Quraishi, 2022).
Pharmacological Effects of Phenolic Acids
Chlorogenic Acid (CGA) and Its Diverse Roles : CGA is a dietary polyphenol with numerous therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid and glucose metabolism. It is speculated to play crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of various disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Biodegradation and Environmental Fate of Parabens
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, used as preservatives in various products, are considered emerging contaminants. Despite treatments that effectively eliminate them from wastewater, they persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. Methylparaben and propylparaben predominate due to the composition of paraben mixtures in consumer products. Further studies are required to improve knowledge regarding the toxicity of chlorinated by-products of parabens (Haman et al., 2015).
Flavor Compounds in Foods
Production and Breakdown Pathways of Branched Chain Aldehydes : Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal are important flavor compounds in various food products. The review covers aspects influencing the formation of these aldehydes at the metabolic, microbial, and food composition levels, with a special focus on 3-methyl butanal and its presence in different food products. Understanding the generation pathways of these flavor compounds is crucial for controlling their formation levels (Smit et al., 2009).
Propiedades
IUPAC Name |
3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-10(4-3-7(11)12)8(13)6(9)5-14-2;/h6H,3-5,9H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVSLHMVPGNWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C(CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2756371.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol](/img/structure/B2756372.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2756375.png)

![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)
![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2756385.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]-N-[(phenylcarbamoyl)methyl]propanamide](/img/structure/B2756387.png)



![2-[4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2756392.png)